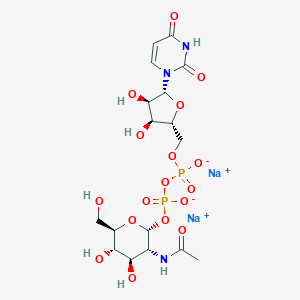

![molecular formula C22H30FN3O7 B116732 5-fluoro-3-[[(2S)-2-[[(2S)-3-metil-2-(fenilmetoxocarbonilamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoato de metilo CAS No. 634911-81-2](/img/structure/B116732.png)

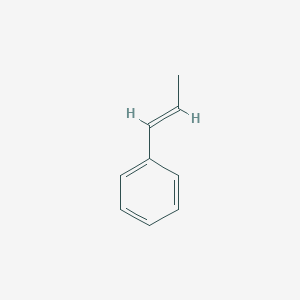

5-fluoro-3-[[(2S)-2-[[(2S)-3-metil-2-(fenilmetoxocarbonilamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoato de metilo

Descripción general

Descripción

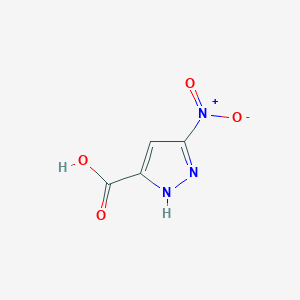

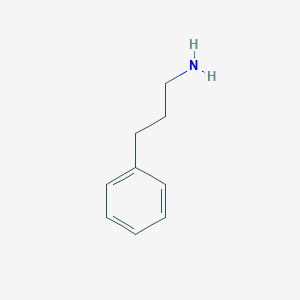

Methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate, also known as Methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate, is a useful research compound. Its molecular formula is C22H30FN3O7 and its molecular weight is 467.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de la apoptosis

Z-VAD-FMK: se utiliza ampliamente en estudios de apoptosis para prevenir la fase de ejecución de la muerte celular . Al inhibir las caspasas, los investigadores pueden estudiar las vías y los factores involucrados en la inducción y la ejecución de la apoptosis sin los efectos confusos de la muerte celular.

Modelos de enfermedades neurodegenerativas

En la investigación de enfermedades neurodegenerativas, Z-VAD-FMK ayuda a comprender el papel de la apoptosis en la pérdida de neuronas. Se utiliza en modelos de enfermedades como el Alzheimer y el Parkinson para investigar cómo la inhibición de la apoptosis afecta la progresión de la enfermedad .

Investigación de la terapia contra el cáncer

Los inhibidores de caspasas como Z-VAD-FMK se exploran por su potencial para proteger las células no cancerosas durante la quimioterapia o la radioterapia, que a menudo inducen la apoptosis en las células sanas también .

Inflamación e inmunidad

Z-VAD-FMK: tiene aplicaciones en el estudio de la respuesta inflamatoria, particularmente en condiciones donde la activación de la caspasa conduce a la producción de citocinas inflamatorias. Ayuda a delinear el papel de las caspasas específicas en las respuestas inmunitarias .

Preservación de células y tejidos

En ingeniería de tejidos y medicina regenerativa, Z-VAD-FMK se utiliza para mejorar la supervivencia celular durante la manipulación y el almacenamiento de células y tejidos, lo cual es crucial para el desarrollo de trasplantes y terapias .

Biología del desarrollo

Este compuesto ayuda en el estudio de los procesos de desarrollo, como la diferenciación y la organogénesis, donde la apoptosis juega un papel crítico en la formación del organismo en desarrollo .

Toxicología

Z-VAD-FMK: se utiliza en la investigación toxicológica para evaluar si la muerte celular inducida por toxinas o factores estresantes ambientales está mediada por la apoptosis, proporcionando información sobre los mecanismos de toxicidad .

Descubrimiento y desarrollo de fármacos

Como herramienta en el descubrimiento de fármacos, Z-VAD-FMK se utiliza para evaluar nuevos agentes terapéuticos que pueden modular la apoptosis, lo cual es relevante para enfermedades donde la muerte celular es un factor significativo .

Mecanismo De Acción

Target of Action

Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone, also known as Z-VAD-FMK, primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .

Mode of Action

Z-VAD-FMK is a pan-caspase inhibitor . It works by irreversibly binding to the catalytic site of caspase proteases . This binding inhibits the activity of these enzymes, preventing them from carrying out their role in the apoptosis process .

Biochemical Pathways

By inhibiting caspases, Z-VAD-FMK affects the apoptotic pathways within the cell . Caspases are involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. By preventing the activation of these enzymes, Z-VAD-FMK can halt the progression of these pathways, thereby inhibiting programmed cell death .

Pharmacokinetics

It is known that the compound is designed as amethyl ester to facilitate cell permeability . This means it can easily cross cell membranes and exert its effects within the cell .

Result of Action

The primary result of Z-VAD-FMK’s action is the inhibition of apoptosis . By preventing the activation of caspases, the compound stops the cascade of proteolytic activity that leads to programmed cell death . This can have various effects at the cellular level, depending on the context, including prolonged cell survival .

Análisis Bioquímico

Biochemical Properties

Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a non-methylated competitive and irreversible inhibitor of caspase-1, as well as other caspases . It can be used directly with purified enzymes . It inhibits caspase-mediated apoptosis by preventing the processing of pro-caspases to their active forms .

Cellular Effects

Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting caspase-mediated apoptosis, thereby preventing cell death . This can have a profound effect on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves its irreversible binding to the catalytic site of caspases . This prevents the processing of pro-caspases to their active forms, thereby inhibiting caspase-mediated apoptosis .

Propiedades

IUPAC Name |

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16?,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGOLAMNLSLGH-SXUUOERCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

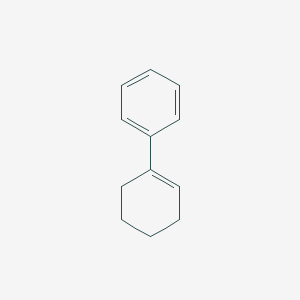

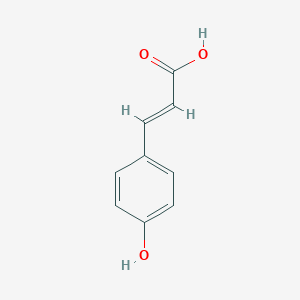

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979714 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-{1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)imino]-1-hydroxypropan-2-yl}-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634911-81-2 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-{1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)imino]-1-hydroxypropan-2-yl}-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of XIAP in cancer development, specifically in glioma?

A: XIAP is a protein that inhibits apoptosis, a programmed cell death process. In cancer cells, including glioma, XIAP is often overexpressed, allowing these cells to evade apoptosis and continue proliferating [, ]. This makes XIAP a potential target for anti-cancer therapies.

Q2: How does targeting XIAP with antisense RNA induce apoptosis in glioma cells?

A: Antisense RNA is a single-stranded RNA molecule that can bind to a specific mRNA, preventing its translation into protein. In this case, XIAP antisense RNA binds to the mRNA of XIAP, preventing the production of the XIAP protein. This reduction in XIAP levels allows apoptosis to proceed, leading to the death of glioma cells [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)